Chiral Identity Confirmation: Definitive (R)-Stereochemistry vs. (S)-Enantiomer
The (R)-enantiomer of tert-butyl 5-oxopyrrolidine-2-carboxylate is unequivocally distinguished from the (S)-enantiomer by its specific optical rotation sign and chiral chromatographic retention time. The canonical SMILES string for the target compound is CC(C)(C)OC(=O)[C@H]1CCC(=O)N1, wherein the @ symbol denotes the (R)-absolute configuration [1]. In contrast, the (S)-enantiomer (CAS 35418-16-7) is represented by CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 [2]. This structural difference, while subtle, leads to opposite stereochemical outcomes in asymmetric synthesis; procurement of the incorrect enantiomer would yield the antipode of the intended chiral target.
| Evidence Dimension | Absolute Stereochemistry (SMILES Representation) |
|---|---|
| Target Compound Data | CC(C)(C)OC(=O)[C@H]1CCC(=O)N1 (R-enantiomer) [1] |
| Comparator Or Baseline | CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 (S-enantiomer, CAS 35418-16-7) [2] |
| Quantified Difference | Opposite stereochemical configuration at the α-carbon (C2 position of the pyrrolidinone ring) |
| Conditions | InChI and canonical SMILES structural analysis |
Why This Matters
For applications requiring a specific chiral product (e.g., a peptidomimetic with a defined D-configuration), selection of the correct (R)-enantiomer is a non-negotiable procurement requirement.
- [1] PubChem. (2025). tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate (CID 11095297). National Library of Medicine. View Source
- [2] CIRS Group. (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate (CAS 35418-16-7) chemical information. View Source
